molecular formula C9H6ClN3O3S B2558500 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine CAS No. 339104-65-3

2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine

Cat. No.: B2558500
CAS No.: 339104-65-3
M. Wt: 271.68
InChI Key: MJFNAGWBPUBTGX-UHFFFAOYSA-N
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Description

2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine is a heterocyclic compound that features a thiazole ring and a nitropyridine moiety

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial effects , suggesting that the compound may target bacterial or fungal cells.

Mode of Action

Based on the antimicrobial activity of related compounds , it can be hypothesized that this compound may interact with key enzymes or proteins in the microbial cells, leading to inhibition of their growth and proliferation.

Biochemical Pathways

Given the antimicrobial activity of related compounds , it is plausible that this compound interferes with essential biochemical pathways in microbial cells, such as DNA replication, protein synthesis, or cell wall synthesis, leading to cell death.

Result of Action

Based on the antimicrobial activity of related compounds , it can be inferred that this compound likely leads to the death of microbial cells, thereby inhibiting their growth and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine typically involves the reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with 3-nitropyridine-2-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the thiazole ring can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Nucleophilic substitution: Products include substituted thiazoles with various functional groups.

    Reduction: The major product is 2-[(2-Amino-1,3-thiazol-5-yl)methoxy]-3-nitropyridine.

    Oxidation: Products depend on the extent of oxidation, potentially leading to ring-opened structures.

Scientific Research Applications

2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,3-thiazole-5-carbaldehyde
  • 3-Nitropyridine-2-methanol
  • 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde

Uniqueness

2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine is unique due to the combination of its thiazole and nitropyridine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-5-[(3-nitropyridin-2-yl)oxymethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O3S/c10-9-12-4-6(17-9)5-16-8-7(13(14)15)2-1-3-11-8/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFNAGWBPUBTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCC2=CN=C(S2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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